![molecular formula C12H9NO2 B2932089 2-(Benzo[D][1,3]dioxol-5-YL)pyridine CAS No. 862743-22-4](/img/structure/B2932089.png)
2-(Benzo[D][1,3]dioxol-5-YL)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzo[D][1,3]dioxol-5-YL)pyridine is a chemical compound with the molecular formula C12H9NO2. It has a molecular weight of 199.21 .
Synthesis Analysis
The synthesis of compounds similar to 2-(Benzo[D][1,3]dioxol-5-YL)pyridine has been reported in the literature. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling . Another study reported the synthesis of novel benzo[d][1,3]dioxole incorporated diselenide using stable and readily available starting material .Molecular Structure Analysis
The molecular structure of compounds similar to 2-(Benzo[D][1,3]dioxol-5-YL)pyridine has been analyzed in several studies. For example, the crystal structure of 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine, a related compound, has been reported .Scientific Research Applications
Sensor Development
The compound has been utilized in the development of custom-made electrodes for small organic molecules, specifically as a Transition Metal Ion (TMI) sensor . This application highlights its potential in environmental monitoring and industrial process control .
Heavy Metal Detection
Another significant application is in the creation of a sensitive and selective sensor for lead ions (Pb2+) . This involves the deposition of a thin layer of the compound on a Glassy Carbon Electrode (GCE) with a conducting polymer matrix like Nafion .
Antitumor Agent
There’s promising research indicating that derivatives of this compound have potential as antitumor agents. They have been synthesized and evaluated for their antitumor activities against various cancer cell lines, including HeLa, A549, and MCF-7 .
Anticancer Activity
Similar to its antitumor applications, there have been designs and syntheses of related compounds bearing 1-benzo[1,3]dioxol-5-yl moieties that have been evaluated for their anticancer activity against different cancer cell lines such as prostate, pancreatic, and acute leukemia .
Spectroscopic Analysis
The compound has been characterized using Infrared (IR) spectroscopy , which revealed specific functional groups like amide carbonyl, indicating its utility in chemical analysis and material characterization .
Crystallography
Lastly, the crystal structure of derivatives of this compound has been determined, providing valuable information on its molecular configuration which is crucial for understanding its chemical properties and interactions .
Future Directions
Mechanism of Action
Target of Action
The primary targets of 2-(Benzo[D][1,3]dioxol-5-YL)pyridine are microtubules and their component protein, tubulin . These targets are crucial in cell division and are often the focus of anticancer agents . Additionally, this compound has been found to interact with the auxin receptor TIR1 (Transport Inhibitor Response 1) , which plays a significant role in plant growth and development .
Mode of Action
2-(Benzo[D][1,3]dioxol-5-YL)pyridine interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes mitotic blockade and cell apoptosis . In the context of plant growth, this compound acts as an agonist to the auxin receptor TIR1, enhancing root-related signaling responses .
Biochemical Pathways
The compound’s interaction with tubulin affects the cell cycle , particularly causing cell cycle arrest at the S phase . This disruption of the cell cycle is a common strategy in anticancer treatments. In plants, the compound’s action as an auxin receptor agonist influences the auxin signaling pathway , promoting root growth .
Result of Action
The result of 2-(Benzo[D][1,3]dioxol-5-YL)pyridine’s action is the induction of apoptosis and cell cycle arrest in cancer cells . This leads to the inhibition of cancer cell proliferation, making it a potential anticancer agent . In plants, it promotes root growth, potentially enhancing crop production .
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c1-2-6-13-10(3-1)9-4-5-11-12(7-9)15-8-14-11/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBNCKRZDRGBLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Nitrophenyl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone](/img/structure/B2932007.png)
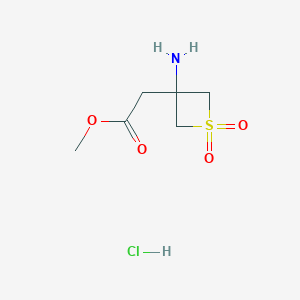
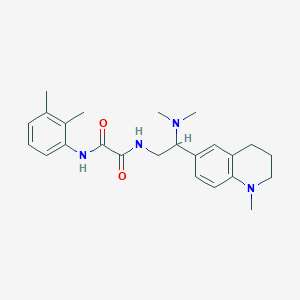
![N~1~-cyclohexyl-2-[(1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]acetamide](/img/structure/B2932012.png)
![4-(1H-imidazol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2932014.png)
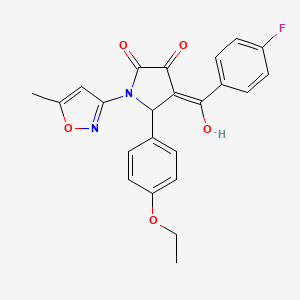
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2932017.png)
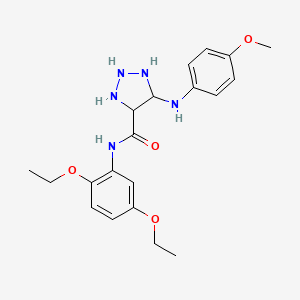
![8-Methyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B2932019.png)

![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-phenylacetamide](/img/structure/B2932021.png)
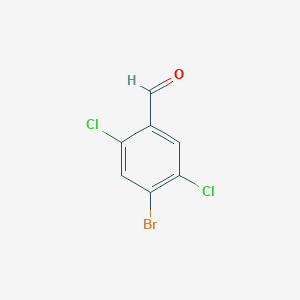
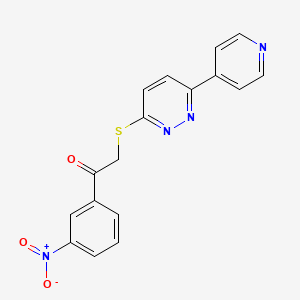
![N-[1-[2-(Dimethylamino)-5-fluorophenyl]ethyl]prop-2-enamide](/img/structure/B2932027.png)